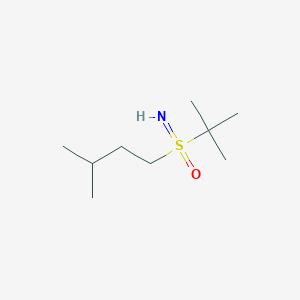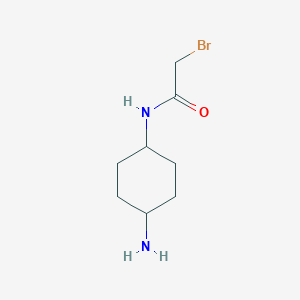
1-(3-Bromophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between 3-bromobenzyl bromide and cyclobutanone in the presence of a base can yield the desired intermediate, which is then subjected to further reactions to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and purification techniques. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
1-(3-Bromophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 1-(3-Bromophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity to certain targets, while the cyclobutyl group can influence the compound’s overall stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Chlorophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid
- 1-(3-Fluorophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid
- 1-(3-Methylphenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid
Uniqueness
1-(3-Bromophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the bromophenyl and cyclobutyl groups attached to the triazole ring provides a distinct structure that can be exploited for various applications .
Propriétés
Formule moléculaire |
C13H12BrN3O2 |
|---|---|
Poids moléculaire |
322.16 g/mol |
Nom IUPAC |
1-(3-bromophenyl)-5-cyclobutyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C13H12BrN3O2/c14-9-5-2-6-10(7-9)17-12(8-3-1-4-8)15-11(16-17)13(18)19/h2,5-8H,1,3-4H2,(H,18,19) |
Clé InChI |
YEXHXILMQUMFIB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=NC(=NN2C3=CC(=CC=C3)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


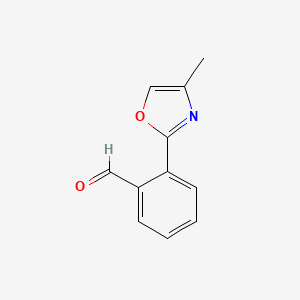
![[(4-Bromo-3-methylbutoxy)methyl]benzene](/img/structure/B13187650.png)
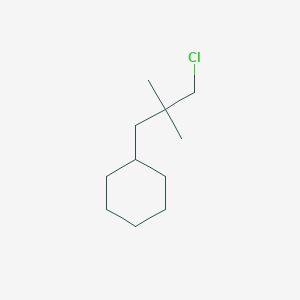

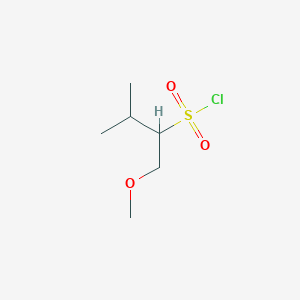
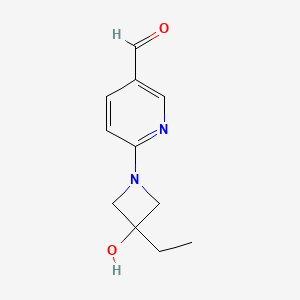
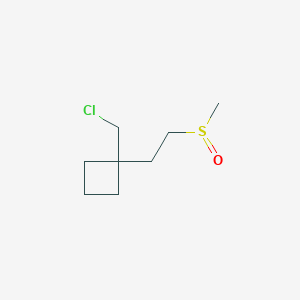
![1-[(Benzyloxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid](/img/structure/B13187678.png)


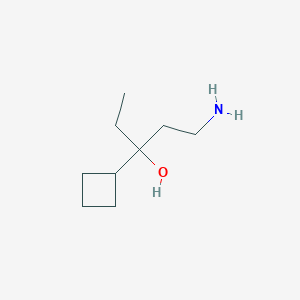
![1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol](/img/structure/B13187719.png)
